3-[(4-Fluorobenzoyl)amino]-4-methyl-2-thiophenecarboxylic acid
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Description
“3-[(4-Fluorobenzoyl)amino]-4-methyl-2-thiophenecarboxylic acid” is a chemical compound with the molecular formula C13H10FNO3S . It has an average mass of 279.287 Da and a monoisotopic mass of 279.036530 Da .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a thiophene ring attached to a carboxylic acid group and a 4-fluorobenzoyl-amino group .Scientific Research Applications
Crystal Structure and Conformation
The compound 3-[3-(2-Fluorobenzoyl)thioureido]propionic acid, similar in structure to the requested compound, demonstrates specific conformational properties. Its propionic acid group adopts an anti conformation, and amino groups are involved in forming intramolecular hydrogen bonds, which might be relevant for designing molecules with specific spatial orientations (Ngah et al., 2014).
Biochemical Applications
Compounds structurally related to 3-[(4-Fluorobenzoyl)amino]-4-methyl-2-thiophenecarboxylic acid have been studied for various biochemical applications. For instance, 3-Chloro-4-fluorobenzoylthiourea, a compound with similar functional groups, has shown good herbicidal activity (Liu Chang-chun, 2006). Moreover, fluorobenzoyl groups, closely related to the fluorobenzoyl moiety in the compound of interest, have been utilized in the synthesis of glycopeptides, where they suppress beta-elimination of O-linked carbohydrates (Sjölin & Kihlberg, 2001).
Antimicrobial and Anticancer Potential
Various fluorobenzoyl derivatives have shown promising antimicrobial and anticancer activities. For example, fluorine compounds containing isoxazolylamino and phosphonate groups exhibited moderate anticancer activity in vitro (Song et al., 2005). Similarly, some novel 2-(substituted fluorobenzoylimino)-3-(substituted fluorophenyl)-4-methyl-1,3-thiazolines showed significant in vitro antibacterial activity (Saeed et al., 2010).
Fluorescent Sensor Development
The development of fluorescent sensors using compounds with fluorobenzoyl groups is another application. These compounds have been utilized in creating sensors for detecting specific ions, such as Al3+, in biological systems (Ye et al., 2014).
Properties
IUPAC Name |
3-[(4-fluorobenzoyl)amino]-4-methylthiophene-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FNO3S/c1-7-6-19-11(13(17)18)10(7)15-12(16)8-2-4-9(14)5-3-8/h2-6H,1H3,(H,15,16)(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPNXDSVDVRRBOF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1NC(=O)C2=CC=C(C=C2)F)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FNO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>41.9 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49666593 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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